4-nitro-3-propyl-1H-pyrazole
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Overview
Description
4-nitro-3-propyl-1H-pyrazole is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of 4-nitro-1H-pyrazole, a parent compound of this compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 4-nitro-1H-pyrazole is 97.0754 .
Chemical Reactions Analysis
A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Scientific Research Applications
C-H Activation and Functionalization
A study by Iaroshenko et al. (2014) explored a divergent and regioselective approach to synthesizing 5-aryl-4-nitro-1H-pyrazoles. This method is pivotal in the functionalization of the pharmacologically relevant pyrazole scaffold, leveraging guided transition-metal-catalyzed arylation.
Herbicidal Applications
Research by Clark (1996) identified Pyrazole nitrophenyl ethers (PPEs) as novel herbicides. These compounds, including variations of 4-nitro-3-propyl-1H-pyrazole, act as inhibitors of protoporphyrinogen IX oxidase, essential in plant biology.
Synthesis and Energy Material Research
A review by Old Jun-lin (2014) summarizes the synthesis methods of various nitropyrazole compounds, including this compound. The focus is on low-melting-point compounds with high energy and lower sensitivity than traditional explosives like TNT.
Reactivity in Pharmaceutical Industry
A study conducted by Volkova et al. (2021) highlighted the high reactivity and biological activity of 4-nitrosopyrazoles, including derivatives of this compound, in pharmaceutical applications.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
It is known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazoles can influence their reactivity . This could potentially lead to changes in the compound’s interaction with its targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Biochemical Analysis
Biochemical Properties
4-Nitro-3-propyl-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Cellular Effects
Pyrazole derivatives have been reported to exhibit anticancer activities against various cancer cell lines .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Properties
IUPAC Name |
4-nitro-5-propyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-5-6(9(10)11)4-7-8-5/h4H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMMELNDXKJOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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